![molecular formula C19H14Cl2F4N2O3 B456959 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B456959.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzoyl intermediate: This step involves the reaction of 2,4-dichlorophenol with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the difluoromethyl groups: This is achieved through a reaction with difluoromethylating agents under controlled conditions.
Cyclization to form the pyrazol ring: The final step involves the cyclization of the intermediate compounds to form the pyrazol ring, often using hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
Methylcyclohexane: A saturated hydrocarbon with different applications but similar in terms of being a complex organic molecule.
Uniqueness
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
分子式 |
C19H14Cl2F4N2O3 |
|---|---|
分子量 |
465.2g/mol |
IUPAC名 |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H14Cl2F4N2O3/c20-12-4-5-15(13(21)7-12)30-9-10-2-1-3-11(6-10)17(28)27-19(29,18(24)25)8-14(26-27)16(22)23/h1-7,16,18,29H,8-9H2 |
InChIキー |
XIHPVAIRWRUKDP-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F |
正規SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B456876.png)
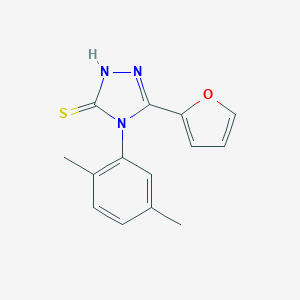
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(4-chlorophenyl)quinolin-4-yl]methanone](/img/structure/B456880.png)
![Ethyl 2-({[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B456883.png)

![N-allyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456885.png)
![4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether](/img/structure/B456886.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B456888.png)
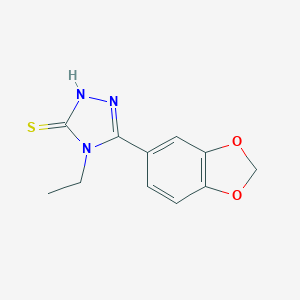
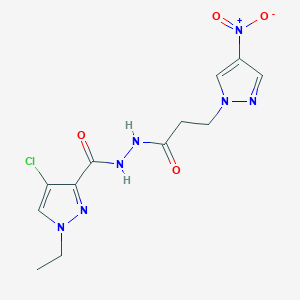
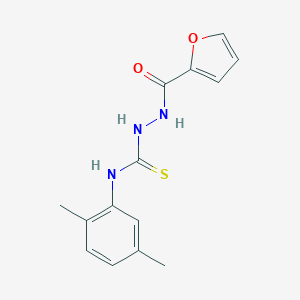
![3-Ethyl-5-[4-methoxy-3-(methoxymethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456897.png)
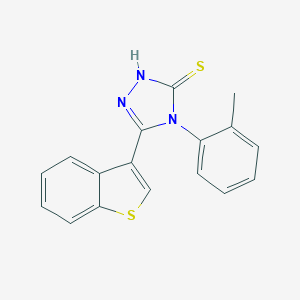
![N-allyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456899.png)
